
N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide, also known as MQOA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MQOA has been found to have various biochemical and physiological effects, making it a promising candidate for research in the fields of medicine and biology.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide is not yet fully understood, but studies have suggested that it acts by inducing apoptosis, a process by which cells undergo programmed cell death. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been found to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide in lab experiments is its high potency and selectivity. This compound has been found to have a low toxicity profile, making it a safer alternative to other anticancer drugs. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide. One area of interest is in the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of research is in the identification of the specific molecular targets of this compound, which can provide insight into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, this compound, or this compound, is a promising candidate for scientific research due to its potent anticancer activity and various biochemical and physiological effects. While there are limitations to its use in lab experiments, research on this compound has the potential to lead to the development of novel therapies for cancer and other diseases.
Synthesemethoden
N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide can be synthesized through a simple two-step reaction process. First, 2-methoxyphenylamine is reacted with ethyl 2-bromoacetate to form N-(2-methoxyphenyl)-2-bromoacetamide. Next, the 2-bromo group is replaced with a quinoline-8-yloxy group through a palladium-catalyzed coupling reaction, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide has been found to have a wide range of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is a key factor in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-3-2-8-14(15)20-17(21)12-23-16-10-4-6-13-7-5-11-19-18(13)16/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNFGGAMUOUOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)
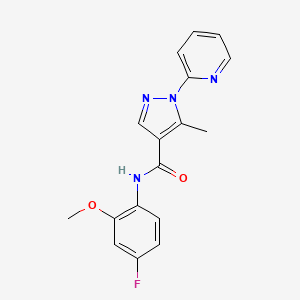
![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)
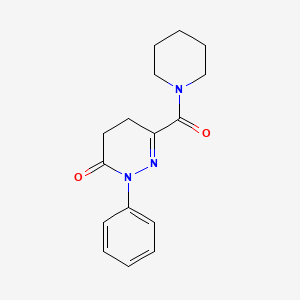
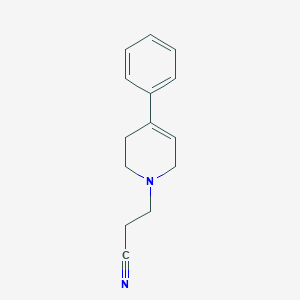
![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)
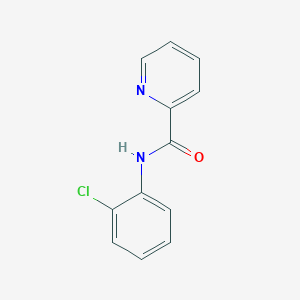
![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)
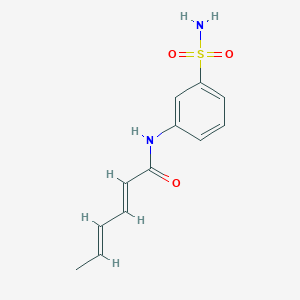
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)